molecular formula C8H8F3N5S B2836063 5-[1-Ethyl-5-(trifluoromethyl)pyrazol-4-yl]-1,3,4-thiadiazol-2-amine CAS No. 1946823-21-7

5-[1-Ethyl-5-(trifluoromethyl)pyrazol-4-yl]-1,3,4-thiadiazol-2-amine

Cat. No. B2836063
CAS RN: 1946823-21-7
M. Wt: 263.24
InChI Key: YOLNUSGSFWRDFF-UHFFFAOYSA-N
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Description

Pyrazoles are a class of organic compounds with a five-membered aromatic ring, containing two nitrogen atoms at adjacent positions and three carbon atoms . They are used as synthetic intermediates in the preparation of a variety of chemicals and have applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Molecular Structure Analysis

The pyrazole ring is a five-membered aromatic ring with two nitrogen atoms at adjacent positions and three carbon atoms . The trifluoromethyl group is a common functional group in organic chemistry, consisting of three fluorine atoms attached to a carbon atom.


Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

Future Directions

The field of pyrazole derivatives is a dynamic area of research with potential applications in various fields of science . Future research may focus on the synthesis of new pyrazole derivatives and the exploration of their potential applications.

properties

IUPAC Name

5-[1-ethyl-5-(trifluoromethyl)pyrazol-4-yl]-1,3,4-thiadiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N5S/c1-2-16-5(8(9,10)11)4(3-13-16)6-14-15-7(12)17-6/h3H,2H2,1H3,(H2,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOLNUSGSFWRDFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C2=NN=C(S2)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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